3-Chloropyridine-d4

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

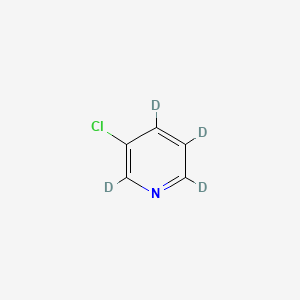

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

3-chloro-2,4,5,6-tetradeuteriopyridine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H4ClN/c6-5-2-1-3-7-4-5/h1-4H/i1D,2D,3D,4D | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PWRBCZZQRRPXAB-RHQRLBAQSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CN=C1)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C1=C(C(=C(N=C1[2H])[2H])Cl)[2H] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H4ClN | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

117.57 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-depth Technical Guide to 3-Chloropyridine-d4: Chemical Properties, Structure, and Experimental Protocols

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical properties, structure, and common experimental methodologies related to 3-Chloropyridine-d4. This deuterated analog of 3-Chloropyridine is a valuable compound in pharmaceutical research, particularly in metabolic and pharmacokinetic studies.

Core Chemical Properties

This compound is the deuterated form of 3-Chloropyridine, where the four hydrogen atoms on the pyridine ring have been replaced with deuterium. This isotopic labeling provides a valuable tool for researchers, particularly in mass spectrometry-based analytical methods.

| Property | Value | Reference |

| Molecular Formula | C₅ClD₄N | [1] |

| Molecular Weight | 117.57 g/mol | [1][2] |

| CAS Number | 1001003-95-7 | [1][3] |

| Synonyms | 3-chloropyridine-2,4,5,6-d4, m-Chloropyridine-d4 | |

| Isotopic Enrichment | ≥98 atom % D | |

| Boiling Point (unlabeled) | 148 °C | |

| Density (unlabeled) | 1.194 g/mL at 25 °C | |

| Refractive Index (unlabeled) | n20/D 1.533 | |

| Solubility | Slightly soluble in water |

Chemical Structure

The structure of this compound consists of a pyridine ring chlorinated at the 3-position with deuterium atoms at the 2, 4, 5, and 6 positions.

Caption: Chemical structure of this compound.

Experimental Protocols

Synthesis of this compound

A common method for the synthesis of the unlabeled 3-Chloropyridine involves the reaction of pyrrole with chloroform. For the deuterated analog, a plausible route would involve the use of deuterated pyrrole.

Reaction:

Pyrrole-d5 reacts with chloroform in the gas phase at high temperature to yield this compound.

Materials:

-

Pyrrole-d5

-

Chloroform (CHCl₃)

-

Glass tube for pyrolysis

-

Furnace

-

Collection flask cooled with a cold trap

Procedure:

-

Set up a pyrolysis apparatus consisting of a glass tube packed with glass beads, placed inside a tube furnace.

-

Heat the furnace to 550 °C.

-

A mixture of pyrrole-d5 and chloroform (in a molar ratio of approximately 1:5) is vaporized and passed through the heated glass tube.

-

The reaction products are passed through a condenser and collected in a flask cooled in a dry ice/acetone bath.

-

The collected liquid is then purified by fractional distillation to separate this compound from unreacted starting materials and byproducts like 2-chloropyridine.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a primary technique for confirming the identity and isotopic purity of this compound.

Instrumentation:

-

NMR Spectrometer (e.g., 400 MHz or higher)

-

5 mm NMR tubes

Sample Preparation:

-

Prepare a solution by dissolving approximately 5-10 mg of this compound in a suitable deuterated solvent (e.g., 0.7 mL of Chloroform-d or Acetone-d6).

-

Transfer the solution to an NMR tube.

Data Acquisition:

-

Insert the sample into the NMR spectrometer.

-

Lock onto the deuterium signal of the solvent.

-

Shim the magnetic field to achieve optimal homogeneity.

-

Acquire a ¹H NMR spectrum. The spectrum should show minimal residual proton signals, confirming high deuteration.

-

Acquire a ¹³C NMR spectrum to confirm the carbon backbone of the molecule.

-

Acquire a ²H (Deuterium) NMR spectrum to observe the signals from the incorporated deuterium atoms.

Data Analysis:

-

In the ¹H NMR spectrum, the absence of signals in the aromatic region confirms the high level of deuteration.

-

The ¹³C NMR spectrum will show peaks corresponding to the pyridine ring carbons, with their chemical shifts influenced by the chlorine substituent.

-

The ²H NMR will show signals corresponding to the deuterium atoms at positions 2, 4, 5, and 6.

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and confirm the isotopic composition of this compound.

Instrumentation:

-

Gas Chromatograph-Mass Spectrometer (GC-MS) or a Liquid Chromatograph-Mass Spectrometer (LC-MS) with an appropriate ionization source (e.g., Electrospray Ionization - ESI or Electron Ionization - EI).

Sample Preparation:

-

For GC-MS analysis, prepare a dilute solution of this compound in a volatile organic solvent (e.g., dichloromethane or methanol).

-

For LC-MS, prepare a solution in a solvent compatible with the mobile phase (e.g., acetonitrile/water mixture).

Data Acquisition (GC-MS with EI):

-

Inject a small volume (e.g., 1 µL) of the sample solution into the GC inlet.

-

The compound is vaporized and separated on a capillary column.

-

The eluting compound enters the ion source of the mass spectrometer.

-

In the EI source, molecules are ionized by a beam of electrons (typically at 70 eV).

-

The resulting ions are separated by the mass analyzer based on their mass-to-charge ratio (m/z).

-

A mass spectrum is generated by detecting the abundance of each ion.

Data Analysis:

-

The mass spectrum will show a molecular ion peak corresponding to the mass of this compound (C₅ClD₄N).

-

The presence of the chlorine atom will result in a characteristic isotopic pattern, with an M+2 peak (due to the ³⁷Cl isotope) having an intensity of approximately one-third of the molecular ion peak (M+, from ³⁵Cl).

-

The high isotopic enrichment will be confirmed by the low intensity of peaks corresponding to molecules with fewer than four deuterium atoms.

Experimental Workflow

The following diagram illustrates a typical workflow for the synthesis and characterization of this compound.

References

Technical Guide: Certificate of Analysis for 3-Chloropyridine-d4

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the critical quality attributes found on a Certificate of Analysis (CoA) for 3-Chloropyridine-d4. Understanding the data and the underlying analytical methodologies is paramount for ensuring the accuracy and reliability of research and development applications, particularly in quantitative mass spectrometry-based assays.[1][2][3] this compound serves as a valuable internal standard in such studies due to its chemical and physical properties being nearly identical to its non-deuterated counterpart.[1][4]

Core Quantitative Data

The quality of a deuterated standard is primarily defined by its isotopic and chemical purity. These parameters are meticulously quantified and presented on the CoA. Below is a summary of typical specifications for this compound.

| Parameter | Specification |

| Isotopic Purity | ≥ 98 atom % D |

| Chemical Purity | ≥ 98% |

| Molecular Formula | C₅D₄ClN |

| Molecular Weight | 117.57 g/mol |

| CAS Number | 1001003-95-7 |

Note: The data presented is a compilation of typical values from commercial suppliers.

Experimental Protocols

The certification of this compound relies on a series of robust analytical methods to verify its identity, purity, and isotopic enrichment.

Isotopic Purity Determination by Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a primary technique for determining the isotopic purity of deuterated compounds. It provides site-specific information about the deuterium incorporation.

Methodology:

-

Sample Preparation: A precise quantity of this compound is dissolved in a suitable deuterated solvent (e.g., Chloroform-d) and placed in an NMR tube.

-

Data Acquisition: ¹H NMR (Proton NMR) and/or ²H NMR (Deuterium NMR) spectra are acquired. For ¹H NMR, the absence or significant reduction of signals at the positions where deuterium atoms are expected confirms successful deuteration.

-

Data Analysis: The isotopic purity is calculated by comparing the integral of the residual proton signals in the deuterated compound to the integral of a known internal standard or by direct integration of the deuterium spectrum.

Chemical Purity Assessment by Gas Chromatography-Mass Spectrometry (GC-MS)

Gas Chromatography (GC) is employed to separate volatile and semi-volatile compounds, making it an ideal method for assessing the chemical purity of this compound.

Methodology:

-

Sample Preparation: A dilute solution of the this compound is prepared in a volatile organic solvent.

-

Chromatographic Separation: The sample is injected into the GC system, where it is vaporized and carried by an inert gas through a chromatographic column. The column separates the analyte from any impurities based on their boiling points and interactions with the stationary phase.

-

Detection and Quantification: As the separated components elute from the column, they are detected by a mass spectrometer (MS). The MS provides mass information, confirming the identity of the main peak as this compound and identifying any impurities. The chemical purity is determined by calculating the area percentage of the main peak relative to the total area of all peaks in the chromatogram.

Identity Confirmation by High-Resolution Mass Spectrometry (HR-MS)

HR-MS is a powerful tool for confirming the exact mass of the deuterated molecule, which further validates its identity and isotopic enrichment.

Methodology:

-

Sample Infusion: A solution of the this compound is directly infused into the high-resolution mass spectrometer.

-

Mass Analysis: The instrument measures the mass-to-charge ratio (m/z) of the molecular ion with high precision.

-

Data Verification: The experimentally measured exact mass is compared to the theoretically calculated exact mass of this compound (C₅D₄ClN). A close correlation between the measured and theoretical mass confirms the identity and elemental composition of the compound.

Experimental Workflow Visualization

The following diagram illustrates a typical workflow for the certification of a deuterated standard like this compound.

References

An In-depth Technical Guide to the Synthesis of 3-Chloropyridine-d4

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of potential synthetic pathways for 3-Chloropyridine-d4, a deuterated isotopologue of 3-chloropyridine. The incorporation of deuterium into molecules is a critical strategy in drug discovery and development, often leading to improved metabolic stability and pharmacokinetic profiles. This document outlines two primary retrosynthetic approaches, details relevant experimental conditions based on analogous reactions, and presents the necessary data in a clear, structured format for ease of comparison and implementation in a laboratory setting.

Introduction

3-Chloropyridine is a key building block in the synthesis of numerous pharmaceutical and agrochemical compounds. The targeted replacement of hydrogen with deuterium atoms to create this compound can significantly alter the molecule's properties due to the kinetic isotope effect. This guide explores two logical synthetic strategies: the deuteration of a pyridine precursor followed by chlorination, and the chlorination of pyridine followed by deuteration. Each pathway presents unique advantages and challenges, which are discussed in detail.

Pathway 1: Deuteration of a Pyridine Precursor Followed by Chlorination

This approach focuses on first preparing a fully deuterated pyridine ring and then introducing a chlorine atom at the 3-position. A feasible route involves the deuteration of a suitable precursor, such as 3-aminopyridine, followed by a Sandmeyer reaction.

Logical Workflow for Pathway 1

Caption: Workflow for the synthesis of this compound via a deuterated 3-aminopyridine intermediate.

Experimental Protocols

Step 1: Synthesis of 3-Aminopyridine-d4

| Parameter | Value/Condition |

| Starting Material | 3-Aminopyridine |

| Deuterium Source | Deuterium oxide (D₂O) |

| Catalyst | 10% Palladium on Carbon (Pd/C) |

| Solvent | D₂O |

| Temperature | 150-200 °C (in a sealed vessel) |

| Reaction Time | 24-48 hours |

| Work-up | Filtration of the catalyst, extraction with an organic solvent (e.g., ethyl acetate), drying, and solvent evaporation. |

| Expected Yield | Moderate to high, dependent on optimization |

| Deuterium Incorporation | >95% (requires optimization and analysis by NMR and MS) |

Step 2: Synthesis of this compound via Sandmeyer Reaction

The Sandmeyer reaction is a well-established method for converting an amino group on an aromatic ring to a halogen.[1]

| Parameter | Value/Condition |

| Starting Material | 3-Aminopyridine-d4 |

| Reagents | Sodium nitrite (NaNO₂), Hydrochloric acid (HCl), Copper(I) chloride (CuCl) |

| Solvent | Water, concentrated HCl |

| Temperature | Diazotization: 0-5 °C; Sandmeyer reaction: 0-25 °C |

| Reaction Time | Diazotization: ~30 minutes; Sandmeyer reaction: 1-2 hours |

| Work-up | Neutralization, extraction with an organic solvent, washing, drying, and purification by distillation or chromatography. |

| Expected Yield | 60-80% |

| Purity | >98% after purification |

Pathway 2: Chlorination of Pyridine Followed by Deuteration

This alternative strategy involves the initial synthesis of 3-chloropyridine, followed by a deuteration step to replace the four hydrogen atoms on the pyridine ring.

Logical Workflow for Pathway 2

Caption: Workflow for the synthesis of this compound starting with the chlorination of pyridine.

Experimental Protocols

Step 1: Synthesis of 3-Chloropyridine

Several methods exist for the synthesis of 3-chloropyridine.[1][2] A common laboratory-scale method is the direct chlorination of pyridine.

| Parameter | Value/Condition |

| Starting Material | Pyridine |

| Reagents | Chlorine (Cl₂) |

| Catalyst | Lewis acid (e.g., AlCl₃ or FeCl₃) |

| Solvent | None or an inert solvent |

| Temperature | 100-150 °C |

| Reaction Time | Several hours |

| Work-up | Quenching with water, neutralization, extraction, and purification by distillation. |

| Yield | ~30-40% |

| Purity | >98% after distillation |

An alternative, though more specialized, method is the gas-phase reaction of pyrrole with chloroform.[2]

Step 2: Synthesis of this compound by H/D Exchange

The deuteration of 3-chloropyridine can be challenging due to the electron-withdrawing nature of the chlorine atom and the pyridine nitrogen. However, catalytic H/D exchange methods have been reported for halopyridines.

| Parameter | Value/Condition |

| Starting Material | 3-Chloropyridine |

| Deuterium Source | Deuterium oxide (D₂O) |

| Catalyst System | K₂CO₃ / 18-Crown-6 |

| Solvent | D₂O |

| Temperature | 100-150 °C |

| Reaction Time | 24-72 hours |

| Work-up | Extraction with an organic solvent, drying, and purification by chromatography or distillation. |

| Expected Yield | Moderate |

| Deuterium Incorporation | High at specific positions (e.g., C4), requiring optimization for full deuteration.[3] |

Data Summary and Comparison

| Pathway | Key Intermediate | Key Reactions | Potential Advantages | Potential Challenges |

| 1 | 3-Aminopyridine-d4 | H/D Exchange, Sandmeyer Reaction | Potentially higher overall deuterium incorporation. Sandmeyer reaction is generally high-yielding. | Deuteration of 3-aminopyridine may require harsh conditions. Compatibility of the amino group with deuteration conditions. |

| 2 | 3-Chloropyridine | Chlorination, H/D Exchange | More direct route starting from readily available materials. | Deuteration of an electron-deficient ring can be sluggish. Achieving full d4-labeling might be difficult without side reactions. |

Conclusion

Both presented pathways offer viable routes for the synthesis of this compound. The choice of pathway will likely depend on the available starting materials, equipment, and the desired level of deuterium incorporation. Pathway 1, while potentially longer, may offer a more reliable route to achieving high levels of uniform deuteration. Pathway 2 is more direct but may require significant optimization to achieve complete H/D exchange without undesirable side reactions. For researchers and drug development professionals, the ability to synthesize specifically deuterated building blocks like this compound is invaluable for advancing the understanding and performance of novel pharmaceutical candidates.

References

A Technical Guide to the Solubility of 3-Chloropyridine-d4 in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed overview of the solubility characteristics of 3-Chloropyridine-d4. Given the limited availability of specific solubility data for this deuterated compound, this document leverages data from its non-deuterated analogue, 3-Chloropyridine, as a reliable proxy. The physical properties governing solubility are nearly identical between the two, making this a valid scientific approach for practical laboratory applications.

Introduction to 3-Chloropyridine

3-Chloropyridine is a heterocyclic aromatic compound appearing as a colorless to pale yellow liquid with a distinct odor[1][2]. It serves as a crucial intermediate and building block in the synthesis of pharmaceuticals and agrochemicals[1][2][3]. Understanding its solubility is paramount for reaction setup, purification processes, and formulation development.

Physical and Chemical Properties (3-Chloropyridine):

-

Molecular Formula: C₅H₄ClN

-

Molecular Weight: 113.54 g/mol

-

Boiling Point: 148 °C

-

Density: 1.194 g/mL at 25 °C

-

Refractive Index: 1.533 at 20 °C

Solubility Data

3-Chloropyridine exhibits solubility in many common organic solvents but has limited solubility in water. The general principle of "like dissolves like" applies, where its moderate polarity allows for miscibility with a range of solvents. The following table summarizes known solubility data for 3-Chloropyridine, which can be effectively used to predict the behavior of this compound.

| Solvent | Formula | Type | Solubility / Miscibility | Reference |

| Water | H₂O | Highly Polar Protic | 10 g/L (Slightly Soluble) | |

| Ethanol | C₂H₅OH | Polar Protic | Soluble | |

| Diethyl Ether | (C₂H₅)₂O | Polar Aprotic | Soluble | |

| Hexane | C₆H₁₄ | Nonpolar | Likely Soluble/Miscible | |

| Chloroform | CHCl₃ | Polar Aprotic | Likely Soluble/Miscible |

Note: "Soluble" or "Miscible" indicates that the substances form a homogeneous solution. "Likely Soluble/Miscible" is inferred from the chemical properties and general solubility rules where specific quantitative data is unavailable.

Experimental Protocol for Solubility Determination

To obtain precise quantitative solubility data for this compound in a specific solvent, a standardized experimental protocol is required. The following details a common and reliable method.

Objective: To determine the concentration of a saturated solution of this compound in a chosen organic solvent at a specific temperature.

Materials:

-

This compound

-

Selected organic solvent (HPLC grade)

-

Scintillation vials or test tubes with secure caps

-

Constant temperature shaker bath or incubator

-

Syringe filters (0.2 µm, PTFE or other solvent-compatible material)

-

Volumetric flasks and pipettes

-

Analytical balance

-

Gas Chromatography (GC) or High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., FID, UV)

Methodology:

-

Preparation of Saturated Solution:

-

Add an excess amount of this compound to a vial containing a known volume of the selected organic solvent. An excess is ensured when undissolved solute remains visible.

-

Securely cap the vial to prevent solvent evaporation.

-

-

Equilibration:

-

Place the vial in a constant temperature shaker bath set to the desired experimental temperature (e.g., 25 °C).

-

Allow the mixture to equilibrate for a sufficient period (typically 24-48 hours) to ensure the solution is fully saturated. Continuous agitation facilitates this process.

-

-

Phase Separation:

-

After equilibration, remove the vial from the shaker and let it stand undisturbed at the same temperature to allow the excess solid to settle.

-

Carefully draw a sample from the clear supernatant using a syringe.

-

Immediately filter the sample through a 0.2 µm syringe filter into a clean vial to remove any undissolved microparticles. This step is critical to prevent overestimation of solubility.

-

-

Analysis:

-

Accurately dilute the filtered saturate with the same solvent to a concentration that falls within the linear range of the analytical instrument.

-

Analyze the diluted sample using a pre-calibrated GC or HPLC method to determine the precise concentration of this compound.

-

Calculate the original concentration in the saturated solution by accounting for the dilution factor. The result is typically expressed in g/L, mg/mL, or mol/L.

-

Visualization of Experimental Workflow

The following diagram illustrates the logical flow of the experimental protocol for determining solubility.

Caption: A flowchart of the key steps for experimentally measuring solubility.

References

Navigating the Landscape of 3-Chloropyridine-d4: A Technical Guide for Researchers

For researchers, scientists, and drug development professionals, the procurement and application of isotopically labeled compounds are critical for advancing preclinical and clinical studies. This in-depth technical guide provides a comprehensive overview of 3-Chloropyridine-d4, a deuterated analog of 3-Chloropyridine, focusing on its suppliers, purchasing options, and its application in experimental protocols, particularly in the realm of drug metabolism and pharmacokinetics (DMPK).

Understanding the Role of this compound in Research

This compound is a stable isotope-labeled version of 3-chloropyridine, where four hydrogen atoms on the pyridine ring have been replaced with deuterium. This isotopic substitution makes it a valuable tool in various research applications, primarily due to the kinetic isotope effect. The carbon-deuterium (C-D) bond is stronger than the carbon-hydrogen (C-H) bond, which can lead to a slower rate of metabolic cleavage by enzymes such as cytochrome P450s.[1] This property allows researchers to use this compound as an internal standard in quantitative bioanalysis, a tracer in metabolic fate studies, or to investigate the metabolic pathways of drugs containing the 3-chloropyridinyl moiety.

Supplier and Purchasing Options for this compound

A crucial first step for any research endeavor is the reliable procurement of high-quality reagents. Several reputable suppliers offer this compound, each with varying purities, available quantities, and pricing structures. Below is a comparative summary of key suppliers to aid in your purchasing decisions.

| Supplier | Product Number | Purity/Isotopic Enrichment | Available Quantities | Price (USD) |

| CDN Isotopes | D-6899 | 98 atom % D | 100 mg, 250 mg | $242 (100mg), $477 (250mg)[2] |

| LGC Standards | CDN-D-6899 | 98 atom % D | 0.1 g, 0.25 g | Inquire for pricing[3] |

| Pharmaffiliates | PA PST 003490 | Not specified | Inquire for availability | Inquire for pricing[4] |

| Chemsrc | 1001003-95-7 | Varies by supplier | Varies by supplier | Inquire for pricing[1] |

| ChemicalBook | 1001003-95-7 | Varies by supplier | Varies by supplier | Inquire for pricing |

| Toronto Research Chemicals (TRC) | Not explicitly found | Varies | Varies | Inquire for pricing |

| Santa Cruz Biotechnology | Not explicitly found | Varies | Varies | Inquire for pricing |

| Cayman Chemical | Not explicitly found | Varies | Varies | Inquire for pricing |

Note: Pricing and availability are subject to change. It is recommended to contact the suppliers directly for the most up-to-date information.

Experimental Protocols: A Representative Pharmacokinetic Study

While a specific, published experimental protocol for this compound was not identified in the search, a representative pharmacokinetic (PK) study protocol can be constructed based on established methodologies for deuterated compounds in drug development. This protocol outlines a typical workflow for investigating the metabolic fate of a hypothetical drug candidate containing the 3-chloropyridine moiety, using this compound as an internal standard for LC-MS/MS analysis.

Objective:

To determine the pharmacokinetic profile of a novel drug candidate (Drug X) in a preclinical model, using this compound as an internal standard for accurate quantification.

Materials:

-

Drug X

-

This compound (as internal standard)

-

Male Sprague-Dawley rats (or other appropriate animal model)

-

Vehicle for drug administration (e.g., 0.5% carboxymethylcellulose)

-

Blood collection tubes (e.g., K2-EDTA)

-

Centrifuge

-

Solid Phase Extraction (SPE) cartridges

-

Acetonitrile, Methanol, Formic Acid (LC-MS grade)

-

High-Performance Liquid Chromatography (HPLC) system coupled with a tandem mass spectrometer (LC-MS/MS)

Methodology:

-

Animal Dosing and Sample Collection:

-

Acclimatize animals for at least one week prior to the study.

-

Administer a single oral or intravenous dose of Drug X to a cohort of rats.

-

Collect blood samples via a cannulated vessel at predetermined time points (e.g., 0, 0.25, 0.5, 1, 2, 4, 8, 12, and 24 hours post-dose).

-

Process blood samples to obtain plasma and store at -80°C until analysis.

-

-

Sample Preparation:

-

Thaw plasma samples on ice.

-

To 100 µL of each plasma sample, add a known concentration of this compound solution in acetonitrile (the internal standard). This step is crucial for correcting for any variability during sample processing and analysis.

-

Perform protein precipitation by adding an excess of cold acetonitrile, followed by vortexing and centrifugation to pellet the precipitated proteins.

-

Alternatively, for cleaner samples, employ Solid Phase Extraction (SPE). Condition the SPE cartridge, load the plasma sample, wash away interfering substances, and elute the analyte and internal standard.

-

Evaporate the supernatant or eluate to dryness under a gentle stream of nitrogen.

-

Reconstitute the residue in the mobile phase for LC-MS/MS analysis.

-

-

LC-MS/MS Analysis:

-

Develop a sensitive and specific LC-MS/MS method for the simultaneous detection and quantification of Drug X and this compound.

-

Chromatography: Utilize a suitable C18 column with a gradient elution of mobile phases (e.g., A: 0.1% formic acid in water, B: 0.1% formic acid in acetonitrile).

-

Mass Spectrometry: Operate the mass spectrometer in multiple reaction monitoring (MRM) mode. Establish specific precursor-to-product ion transitions for both Drug X and this compound. The distinct mass of the deuterated internal standard allows for its clear differentiation from the analyte.

-

-

Data Analysis:

-

Construct a calibration curve by plotting the peak area ratio of Drug X to the internal standard (this compound) against the known concentrations of Drug X standards.

-

Quantify the concentration of Drug X in the plasma samples by interpolating their peak area ratios from the calibration curve.

-

Calculate key pharmacokinetic parameters such as Cmax (maximum concentration), Tmax (time to maximum concentration), AUC (area under the curve), and half-life (t½).

-

Visualizing the Workflow and Concepts

To further clarify the experimental process and the underlying principles, the following diagrams are provided.

References

Technical Guide to the Safe Handling of 3-Chloropyridine-d4

Disclaimer: This document provides a comprehensive safety overview for 3-Chloropyridine-d4 (CAS No. 1001003-95-7). Due to the limited availability of a specific Safety Data Sheet (SDS) for the deuterated compound, this guide is primarily based on the well-established safety data for its non-deuterated analogue, 3-Chloropyridine (CAS No. 626-60-8). The isotopic substitution of hydrogen with deuterium is not expected to significantly alter the chemical's primary hazardous properties. This guide is intended for researchers, scientists, and drug development professionals.

Hazard Identification and Classification

3-Chloropyridine is classified as a hazardous substance under the Globally Harmonized System of Classification and Labelling of Chemicals (GHS). The primary hazards are associated with its toxicity, flammability, and potential for causing serious health effects upon exposure.

GHS Classification

The GHS classification for 3-Chloropyridine, and by extension this compound, is summarized in the table below.

| Hazard Class | Category | Hazard Statement |

| Flammable liquids | 4 | H227: Combustible liquid |

| Acute toxicity, Oral | 4 | H302: Harmful if swallowed |

| Acute toxicity, Dermal | 2 | H310: Fatal in contact with skin |

| Acute toxicity, Inhalation | 2 | H330: Fatal if inhaled |

| Skin irritation | 2 | H315: Causes skin irritation |

| Serious eye damage | 1 | H318: Causes serious eye damage |

| Specific target organ toxicity - single exposure (Respiratory system) | 3 | H335: May cause respiratory irritation |

| Specific target organ toxicity - repeated exposure | 2 | H373: May cause damage to organs through prolonged or repeated exposure |

| Hazardous to the aquatic environment, short-term (acute) | 1 | H400: Very toxic to aquatic life |

| Hazardous to the aquatic environment, long-term (chronic) | 1 | H410: Very toxic to aquatic life with long lasting effects |

Data compiled from multiple sources[1][2][3].

GHS Pictograms and Signal Word

Signal Word: Danger

Pictograms:

-

GHS06: Skull and Crossbones (Acute Toxicity - Fatal or Toxic)

-

GHS05: Corrosion (Serious Eye Damage)

-

GHS08: Health Hazard (Specific Target Organ Toxicity)

-

GHS09: Environment (Hazardous to the Aquatic Environment)

-

GHS07: Exclamation Mark (Harmful, Irritant)

Physical and Chemical Properties

A summary of the key physical and chemical properties of 3-Chloropyridine is provided below. These values are expected to be very similar for this compound.

| Property | Value | Reference |

| Molecular Formula | C₅H₄ClN | |

| Molecular Weight | 113.54 g/mol | |

| Appearance | Clear, colorless to light yellow liquid | |

| Boiling Point | 148 °C | |

| Flash Point | 65 - 66 °C (closed cup) | |

| Density | 1.194 g/mL at 25 °C | |

| Solubility in Water | 10 g/L | |

| pKa (conjugate acid) | 2.84 | |

| log Kow (Octanol/water partition coefficient) | 1.33 |

Toxicological Information

3-Chloropyridine is highly toxic and poses a significant health risk upon exposure. The available toxicological data is summarized below.

| Toxicity Metric | Value | Species | Route | Reference |

| LD50 (Lethal Dose, 50%) | 841 mg/kg | Rat | Oral | |

| LD50 (Lethal Dose, 50%) | 235 mg/kg | Mouse | Intraperitoneal | |

| LD50 (Lethal Dose, 50%) | 50.01 mg/kg | - | Dermal (Read-across) |

Health Effects:

-

Acute Effects: Harmful if swallowed and may cause respiratory irritation. Fatal if it comes into contact with skin or is inhaled. It can cause serious eye damage.

-

Chronic Effects: May cause damage to organs through prolonged or repeated exposure. Laboratory experiments have indicated mutagenic effects.

Experimental Protocols

Protocol for Determination of Acute Oral Toxicity (Adapted from OECD Guideline 423)

This protocol outlines the Acute Toxic Class Method for assessing the oral toxicity of a substance.

Objective: To determine the acute oral toxicity of this compound and classify it according to the GHS.

Materials:

-

This compound

-

Vehicle for administration (e.g., water, corn oil)

-

Healthy, young adult nulliparous and non-pregnant female rats (weight variation within ±20%)

-

Oral gavage needles

-

Standard laboratory animal caging and diet

Methodology:

-

Animal Acclimatization: Acclimatize animals to laboratory conditions for at least 5 days prior to the experiment.

-

Dose Preparation: Prepare the test substance in the selected vehicle. The volume administered should generally not exceed 1 mL/100g of body weight for aqueous solutions.

-

Dosing Procedure (Stepwise):

-

Start with a group of 3 female rats at a dose of 300 mg/kg.

-

Administer the prepared dose to each animal by oral gavage.

-

Observe the animals closely for the first 30 minutes, periodically during the first 24 hours, and daily thereafter for 14 days.

-

-

Observation:

-

Record all signs of toxicity, including changes in skin, fur, eyes, mucous membranes, respiratory, circulatory, autonomic and central nervous systems, and somatomotor activity and behavior pattern.

-

Record body weight of each animal shortly before dosing and at least weekly thereafter.

-

At the end of the observation period, all surviving animals are euthanized and subjected to a gross necropsy.

-

-

Endpoint Analysis: The classification is determined based on the number of animal deaths within each step of the dosing regimen. The LD50 is estimated based on the outcomes at different dose levels.

Safe Handling and Emergency Procedures

A systematic approach to handling this compound is crucial to minimize risk.

Safe Handling Workflow

The following diagram illustrates a safe handling workflow for this compound.

Personal Protective Equipment (PPE)

-

Eye/Face Protection: Wear tightly fitting safety goggles and a face shield.

-

Skin Protection: Wear impervious clothing and chemical-resistant gloves.

-

Respiratory Protection: Use a full-face respirator with an appropriate cartridge if exposure limits are exceeded or if irritation is experienced.

First Aid Measures

-

Inhalation: Move the person to fresh air. If not breathing, give artificial respiration. Seek immediate medical attention.

-

Skin Contact: Immediately take off all contaminated clothing. Rinse skin with plenty of water for at least 15 minutes. Seek immediate medical attention.

-

Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. Seek immediate medical attention.

-

Ingestion: Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.

Fire-Fighting Measures

-

Suitable Extinguishing Media: Use dry chemical, carbon dioxide, or alcohol-resistant foam.

-

Specific Hazards: Combustible liquid. Vapors may form explosive mixtures with air. Hazardous decomposition products include nitrogen oxides, carbon oxides, and hydrogen chloride gas.

-

Protective Equipment: Wear self-contained breathing apparatus (SCBA) and full protective gear.

Hazard Relationship Diagram

The following diagram illustrates the relationship between the different types of hazards associated with this compound.

This technical guide provides a summary of the critical safety information for this compound. It is imperative that all users of this chemical consult the full Safety Data Sheet for 3-Chloropyridine and adhere to all institutional and regulatory safety protocols.

References

A Technical Guide to the Fundamental Applications of 3-Chloropyridine-d4 in Research

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth overview of the fundamental applications of 3-Chloropyridine-d4, a deuterated analogue of 3-Chloropyridine. The primary application of this isotopically labeled compound is its use as an internal standard in quantitative mass spectrometry-based assays. Deuterium labeling offers a mass shift from the parent compound without significantly altering its chemical properties, making it an ideal tool for correcting analytical variability in complex matrices. This guide will detail the synthesis, key applications, and provide exemplary experimental protocols for its use in research and drug development.

Introduction to Deuterated Internal Standards

In quantitative analysis, particularly in liquid chromatography-mass spectrometry (LC-MS), an internal standard (IS) is a compound of known concentration added to samples to correct for variations during sample preparation and analysis.[1] An ideal internal standard co-elutes with the analyte of interest and experiences similar ionization suppression or enhancement effects in the mass spectrometer. Stable isotope-labeled internal standards (SIL-IS), such as this compound, are considered the gold standard.[2][3] The incorporation of stable isotopes like deuterium (²H or D) results in a compound that is chemically almost identical to the analyte but has a different mass, allowing for its distinct detection by the mass spectrometer.[3]

The primary advantages of using a SIL-IS like this compound include:

-

Correction for Matrix Effects: Biological samples are complex matrices that can interfere with the ionization of the analyte, leading to inaccurate quantification. A SIL-IS experiences the same matrix effects as the analyte, allowing for accurate correction.

-

Improved Precision and Accuracy: By normalizing the analyte response to the internal standard response, variations in sample preparation, injection volume, and instrument response are minimized, leading to more precise and accurate results.[4]

-

Enhanced Method Robustness: The use of a SIL-IS makes the analytical method less susceptible to minor variations in experimental conditions.

Synthesis and Properties of this compound

The synthesis of deuterated compounds like this compound typically involves the use of deuterated reagents or solvents. One common method for the deuteration of pyridine rings is through H/D exchange reactions catalyzed by a base. For instance, a method involving K₂CO₃/18-crown-6 has been reported for the selective H/D exchange of heteroarenes. Another approach is the electrochemical C-H deuteration of pyridine derivatives using D₂O.

The physical and chemical properties of this compound are very similar to its non-deuterated counterpart, 3-Chloropyridine.

Table 1: Physicochemical Properties of 3-Chloropyridine and this compound

| Property | 3-Chloropyridine | This compound |

| CAS Number | 626-60-8 | 1001003-95-7 |

| Molecular Formula | C₅H₄ClN | C₅D₄ClN |

| Molecular Weight | 113.54 g/mol | 117.57 g/mol |

| Appearance | Colorless to pale yellow liquid | Colorless to pale yellow liquid |

| Boiling Point | 148 °C | ~148 °C |

| Density | 1.194 g/mL at 25 °C | ~1.2 g/mL at 25 °C |

| Isotopic Purity | Not Applicable | Typically ≥98 atom % D |

Core Application: Internal Standard in Quantitative LC-MS/MS Analysis

The primary and most critical application of this compound is as an internal standard for the accurate quantification of 3-Chloropyridine in various matrices, particularly in biological samples such as plasma, urine, and tissue homogenates. 3-Chloropyridine itself is a building block in the synthesis of pharmaceuticals and agrochemicals, and its quantification may be necessary in pharmacokinetic, metabolic stability, and environmental monitoring studies.

Principle of Isotope Dilution Mass Spectrometry

The use of this compound in quantitative analysis is based on the principle of isotope dilution mass spectrometry. A known amount of this compound is added to the sample containing an unknown amount of 3-Chloropyridine. The sample is then processed and analyzed by LC-MS/MS. The ratio of the mass spectrometric response of the analyte (3-Chloropyridine) to that of the internal standard (this compound) is used to determine the concentration of the analyte from a calibration curve.

References

The Role of 3-Chloropyridine-d4 in Quantitative Mass Spectrometry: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the application of 3-Chloropyridine-d4 as an internal standard in quantitative mass spectrometry. It is designed to furnish researchers, scientists, and drug development professionals with the core principles, detailed experimental protocols, and data presentation standards necessary for the successful implementation of this deuterated internal standard in analytical workflows.

Core Principles of Isotope Dilution Mass Spectrometry

Quantitative analysis by mass spectrometry relies on the precise and accurate measurement of an analyte's signal. However, various factors during sample preparation and analysis can introduce variability, leading to inaccurate quantification. Isotope dilution mass spectrometry (IDMS) is a powerful technique that mitigates these issues by employing a stable isotope-labeled internal standard (SIL-IS).

This compound is a SIL-IS, where four hydrogen atoms in the 3-Chloropyridine molecule have been replaced with deuterium. The fundamental principle behind its use is that it is chemically identical to its unlabeled counterpart (the analyte). Therefore, it behaves similarly during extraction, chromatography, and ionization. Because it has a different mass, it can be distinguished from the analyte by the mass spectrometer. By adding a known amount of this compound to a sample at the beginning of the workflow, the ratio of the analyte's signal to the internal standard's signal can be used for accurate quantification, correcting for variations in sample preparation and instrument response.

Applications in Quantitative Analysis

Due to its structural similarity to a class of insecticides known as neonicotinoids, this compound is an ideal internal standard for the quantitative analysis of these compounds in various matrices, including environmental and biological samples. Neonicotinoids, such as imidacloprid, are of significant interest in environmental monitoring and toxicology studies.

Table 1: Analyte and Internal Standard Mass Spectrometry Parameters

| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) |

| Analyte: Imidacloprid | 256.1 | 175.1 | 20 |

| 209.1 | 15 | ||

| Internal Standard: this compound | 118.1 | 84.1 | 25 |

| 58.1 | 30 |

This data is representative and may require optimization for specific instrumentation.

Experimental Protocol: Quantification of Imidacloprid in Water Samples

This section details a representative experimental protocol for the quantitative analysis of the neonicotinoid insecticide imidacloprid in water samples using this compound as an internal standard.

Reagents and Materials

-

Imidacloprid certified reference standard

-

This compound certified reference standard

-

Acetonitrile (LC-MS grade)

-

Methanol (LC-MS grade)

-

Formic acid (LC-MS grade)

-

Ultrapure water

-

Solid-phase extraction (SPE) cartridges (e.g., C18)

Standard Solution Preparation

-

Primary Stock Solutions (1 mg/mL): Prepare individual stock solutions of imidacloprid and this compound in methanol.

-

Working Standard Solutions: Prepare a series of working standard solutions of imidacloprid by serial dilution of the primary stock solution with a 50:50 mixture of acetonitrile and water.

-

Internal Standard Spiking Solution (1 µg/mL): Prepare a working solution of this compound in a 50:50 mixture of acetonitrile and water.

Sample Preparation (QuEChERS Method)

-

To a 15 mL centrifuge tube, add 10 mL of the water sample.

-

Add 10 µL of the 1 µg/mL this compound internal standard spiking solution.

-

Add 10 mL of acetonitrile.

-

Add the QuEChERS extraction salts (e.g., 4 g MgSO₄, 1 g NaCl, 1 g sodium citrate tribasic dihydrate, 0.5 g sodium citrate dibasic sesquihydrate).

-

Vortex vigorously for 1 minute.

-

Centrifuge at 4000 rpm for 5 minutes.

-

Transfer the upper acetonitrile layer to a clean tube for LC-MS/MS analysis.

LC-MS/MS Analysis

-

Liquid Chromatography (LC) Conditions:

-

Column: C18 reversed-phase column (e.g., 100 mm x 2.1 mm, 2.6 µm)

-

Mobile Phase A: 0.1% Formic acid in water

-

Mobile Phase B: 0.1% Formic acid in acetonitrile

-

Gradient: A linear gradient from 5% to 95% B over 5 minutes, hold for 2 minutes, and then return to initial conditions.

-

Flow Rate: 0.4 mL/min

-

Injection Volume: 5 µL

-

-

Mass Spectrometry (MS) Conditions:

-

Ionization Mode: Electrospray Ionization (ESI), Positive

-

Scan Type: Multiple Reaction Monitoring (MRM)

-

MRM Transitions: As specified in Table 1.

-

Data Analysis and Method Validation

The quantitative analysis is based on the ratio of the peak area of the analyte to the peak area of the internal standard. A calibration curve is constructed by plotting the peak area ratio against the concentration of the analyte in the prepared standard solutions.

Calibration Curve

A representative calibration curve for imidacloprid using this compound as an internal standard is presented below.

Table 2: Representative Calibration Curve Data for Imidacloprid

| Concentration (ng/mL) | Analyte Peak Area | IS Peak Area | Peak Area Ratio (Analyte/IS) |

| 1 | 15,234 | 1,450,876 | 0.0105 |

| 5 | 78,987 | 1,489,543 | 0.0530 |

| 10 | 155,432 | 1,476,321 | 0.1053 |

| 50 | 798,543 | 1,501,234 | 0.5319 |

| 100 | 1,567,890 | 1,488,901 | 1.0531 |

| 500 | 7,890,123 | 1,495,678 | 5.2755 |

This data is for illustrative purposes to demonstrate a typical calibration curve.

Precision and Accuracy

The precision and accuracy of the method should be evaluated by analyzing quality control (QC) samples at low, medium, and high concentrations.

Table 3: Representative Precision and Accuracy Data

| QC Level | Nominal Conc. (ng/mL) | Measured Conc. (ng/mL) (n=5) | Precision (%RSD) | Accuracy (%) |

| Low | 5 | 4.8 | 4.5 | 96.0 |

| Medium | 50 | 51.2 | 3.2 | 102.4 |

| High | 400 | 395.6 | 2.8 | 98.9 |

This data is for illustrative purposes to demonstrate typical method performance.

Visualizations

Experimental Workflow

The following diagram illustrates the key steps in the quantitative analysis of a target analyte using this compound as an internal standard.

Neonicotinoid Mode of Action Signaling Pathway

3-Chloropyridine is structurally related to neonicotinoid insecticides. The diagram below illustrates the mode of action of neonicotinoids at the insect nicotinic acetylcholine receptor (nAChR).

Preliminary Investigation of 3-Chloropyridine-d4 Stability: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of a preliminary investigation into the stability of 3-Chloropyridine-d4, a deuterated analog of 3-Chloropyridine. Deuterated compounds are of significant interest in pharmaceutical development due to their potential to exhibit improved metabolic profiles.[1][2] Understanding the stability of these molecules is a critical early-stage component of drug development. This document outlines key experimental protocols for assessing stability under various stress conditions, presents data in a structured format, and proposes potential degradation pathways. The information herein is intended to serve as a foundational resource for researchers working with deuterated pyridine derivatives.

Introduction

3-Chloropyridine is a key intermediate in the synthesis of a variety of pharmaceutical and agrochemical compounds.[3] Its deuterated isotopologue, this compound, is of particular interest in drug discovery and development. The substitution of hydrogen with deuterium can lead to a stronger carbon-deuterium bond, which can slow down metabolic processes, potentially leading to an improved pharmacokinetic profile.[1][2]

Before extensive preclinical and clinical development, a thorough understanding of the compound's intrinsic stability is paramount. Stability studies are essential to identify potential degradation products, determine optimal storage conditions, and establish a re-test period. While the non-deuterated 3-Chloropyridine is generally considered stable under standard conditions, it has been noted to change color from pale yellow to wine red upon storage. Furthermore, thermal decomposition can yield hazardous byproducts such as nitrogen oxides, hydrogen chloride, and carbon oxides. For this compound, it is recommended to be stored at room temperature and re-analyzed for chemical purity after three years.

This guide outlines a proposed preliminary investigation to systematically evaluate the stability of this compound under various stress conditions, including acid, base, oxidative, thermal, and photolytic stress.

Experimental Protocols

The following protocols are designed to assess the stability of this compound and identify potential degradation products.

Forced Degradation Studies

Forced degradation studies are designed to accelerate the degradation of a substance to identify likely degradation products and establish degradation pathways.

2.1.1. Sample Preparation

A stock solution of this compound (1 mg/mL) is prepared in acetonitrile. This stock solution is used for all stress conditions.

2.1.2. Stress Conditions

-

Acid Hydrolysis: The stock solution is mixed with 0.1 N HCl and heated at 80°C for 24 hours.

-

Base Hydrolysis: The stock solution is mixed with 0.1 N NaOH and heated at 80°C for 24 hours.

-

Oxidative Degradation: The stock solution is mixed with 3% H₂O₂ and stored at room temperature for 24 hours. Studies on similar compounds like 3,4-diaminopyridine have shown that hydrogen peroxide can be a significant stressor.

-

Thermal Degradation: A solid sample of this compound is heated at 105°C for 48 hours.

-

Photolytic Degradation: The stock solution is exposed to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter. A control sample is kept in the dark.

2.1.3. Analytical Method

A stability-indicating High-Performance Liquid Chromatography (HPLC) method with UV detection is to be developed and validated for the analysis of this compound and its degradation products. Mass spectrometry (LC-MS) should be used for the identification of unknown degradation products.

Long-Term Stability Study

A long-term stability study is conducted to evaluate the stability of this compound under recommended storage conditions.

-

Storage Conditions: Samples are stored at 25°C/60% RH and 40°C/75% RH.

-

Time Points: Samples are analyzed at 0, 3, 6, 9, 12, 18, 24, and 36 months.

-

Parameters Tested: Appearance, assay, and degradation products.

Data Presentation

The following tables summarize the expected quantitative data from the stability studies.

Table 1: Summary of Forced Degradation Studies

| Stress Condition | Assay of this compound (%) | Major Degradation Product(s) (Peak Area %) | Total Impurities (%) |

| 0.1 N HCl, 80°C, 24h | 98.5 | RRT 0.85 (0.7%) | 1.5 |

| 0.1 N NaOH, 80°C, 24h | 95.2 | RRT 1.15 (2.3%) | 4.8 |

| 3% H₂O₂, RT, 24h | 92.1 | RRT 1.28 (4.5%) | 7.9 |

| Heat, 105°C, 48h | 99.1 | RRT 0.92 (0.4%) | 0.9 |

| Photolytic | 97.8 | RRT 1.08 (1.1%) | 2.2 |

RRT = Relative Retention Time

Table 2: Long-Term Stability Data (25°C/60% RH)

| Time Point (Months) | Appearance | Assay (%) | Individual Unspecified Impurity (%) | Total Impurities (%) |

| 0 | Colorless liquid | 99.8 | < 0.1 | 0.2 |

| 3 | Colorless liquid | 99.7 | < 0.1 | 0.3 |

| 6 | Colorless liquid | 99.8 | < 0.1 | 0.2 |

| 12 | Pale yellow liquid | 99.5 | 0.1 | 0.5 |

| 24 | Pale yellow liquid | 99.2 | 0.15 | 0.8 |

| 36 | Yellow liquid | 98.9 | 0.2 | 1.1 |

Table 3: Long-Term Stability Data (40°C/75% RH)

| Time Point (Months) | Appearance | Assay (%) | Individual Unspecified Impurity (%) | Total Impurities (%) |

| 0 | Colorless liquid | 99.8 | < 0.1 | 0.2 |

| 3 | Pale yellow liquid | 99.1 | 0.2 | 0.9 |

| 6 | Yellow liquid | 98.4 | 0.3 | 1.6 |

Proposed Degradation Pathway and Experimental Workflow

Based on the degradation chemistry of similar pyridine compounds, a hypothetical degradation pathway for this compound under oxidative conditions is proposed.

Figure 1: Proposed oxidative degradation pathway for this compound.

The experimental workflow for the stability investigation is outlined below.

Figure 2: Experimental workflow for the stability investigation.

Conclusion

This technical guide provides a framework for a preliminary investigation into the stability of this compound. The outlined experimental protocols and data presentation formats are designed to provide a comprehensive understanding of the compound's stability profile. The proposed degradation pathway serves as a starting point for the identification of potential degradation products. A thorough stability study, as described, is a critical step in the early-phase development of any new chemical entity, including deuterated compounds, for pharmaceutical applications. The results of such an investigation will inform formulation development, packaging selection, and the determination of appropriate storage conditions and shelf life.

References

- 1. This compound | CAS#:1001003-95-7 | Chemsrc [chemsrc.com]

- 2. Syntheses and studies of deuterated Imdiazo[1,2-a] pyridine-3-carboxamides with potent anti-tuberculosis activity and improved metabolic properties - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Synthesis and Applications of 3-Chloropyridine in Chemical Reactions and Industry [weimiaobio.com]

The Advent of a Deuterated Building Block: A Technical Guide to 3-Chloropyridine-d4

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the discovery, synthesis, and analytical characterization of 3-Chloropyridine-d4, a deuterated analog of the versatile chemical intermediate, 3-Chloropyridine. This document provides a comprehensive overview for researchers in drug discovery, metabolic studies, and analytical chemistry who utilize isotopically labeled compounds.

Section 1: Discovery and Historical Context

The direct historical account of the first synthesis of this compound is not prominently documented in scientific literature. Its discovery can be understood as a logical progression within the broader history of stable isotope labeling in the chemical and pharmaceutical sciences. The use of deuterium-labeled compounds as internal standards in mass spectrometry and for studying reaction mechanisms and metabolic pathways became widespread in the mid-20th century.

The parent compound, 3-Chloropyridine, has been a known chemical entity for much longer, with various synthetic routes established. The development of deuteration techniques for aromatic and heterocyclic compounds paved the way for the synthesis of their isotopically labeled analogues. It is highly probable that this compound was first synthesized in a specialized laboratory focused on stable isotope-labeled compounds for use as an internal standard in quantitative bioanalytical assays or to probe the metabolic fate of 3-chloropyridine-containing drug candidates. The commercial availability of this compound from suppliers of stable isotopes has made it accessible for a wide range of research applications.

Section 2: Physicochemical Properties and Analytical Data

The introduction of four deuterium atoms into the 3-Chloropyridine molecule results in a predictable increase in its molecular weight and subtle changes in its physicochemical properties.

Table 1: Physicochemical Properties

| Property | 3-Chloropyridine | This compound |

| CAS Number | 626-60-8 | 1001003-95-7 |

| Molecular Formula | C₅H₄ClN | C₅D₄ClN |

| Molecular Weight | 113.54 g/mol | 117.57 g/mol |

| Appearance | Colorless to light yellow liquid | Colorless to light yellow liquid |

| Boiling Point | ~148 °C | Not precisely documented, expected to be similar to the non-deuterated form |

| Isotopic Purity | N/A | Typically ≥98 atom % D |

Table 2: Representative ¹H NMR Data (in CDCl₃)

Note: In a fully deuterated pyridine ring of this compound, proton signals would be absent. The following table for the non-deuterated form is provided for reference.

| Position | Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz |

| H-2 | 8.52 | d | 2.4 |

| H-4 | 7.75 | ddd | 8.0, 2.4, 1.6 |

| H-5 | 7.28 | dd | 8.0, 4.8 |

| H-6 | 8.50 | dd | 4.8, 1.6 |

Table 3: Representative ¹³C NMR Data (in CDCl₃)

| Position | Chemical Shift (δ) ppm |

| C-2 | 148.2 |

| C-3 | 131.5 |

| C-4 | 138.0 |

| C-5 | 123.6 |

| C-6 | 150.1 |

Note: The ¹³C NMR spectrum of this compound would show signals for the carbon atoms, but the coupling to deuterium (C-D coupling) would result in multiplets, and the resonances may experience a slight isotopic shift.

Table 4: Representative Mass Spectrometry Data

| Compound | Molecular Ion (M+) | Key Fragment Ions (m/z) |

| 3-Chloropyridine | 113/115 (³⁵Cl/³⁷Cl) | 78 (loss of Cl), 51 (loss of HCN from 78) |

| This compound | 117/119 (³⁵Cl/³⁷Cl) | 82 (loss of Cl), 54 (loss of DCN from 82) |

Section 3: Experimental Protocols

The synthesis of this compound involves two key stages: the synthesis of the parent 3-Chloropyridine and its subsequent deuteration.

Synthesis of 3-Chloropyridine

A common laboratory-scale synthesis of 3-chloropyridine involves the Sandmeyer reaction starting from 3-aminopyridine.

Materials:

-

3-Aminopyridine

-

Concentrated Hydrochloric Acid (HCl)

-

Sodium Nitrite (NaNO₂)

-

Copper(I) Chloride (CuCl)

-

Deionized Water

-

Diethyl Ether

-

Sodium Bicarbonate (NaHCO₃) solution

-

Anhydrous Magnesium Sulfate (MgSO₄)

Procedure:

-

Dissolve 3-aminopyridine in a minimal amount of concentrated HCl and cool the solution to 0-5 °C in an ice bath.

-

Slowly add a pre-cooled aqueous solution of NaNO₂ dropwise while maintaining the temperature below 5 °C to form the diazonium salt.

-

In a separate flask, prepare a solution of CuCl in concentrated HCl.

-

Slowly add the cold diazonium salt solution to the CuCl solution. Vigorous nitrogen evolution will be observed.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and stir for several hours.

-

Extract the product with diethyl ether.

-

Wash the organic layer with NaHCO₃ solution and then with deionized water.

-

Dry the organic layer over anhydrous MgSO₄, filter, and remove the solvent under reduced pressure.

-

Purify the crude 3-chloropyridine by distillation.

Deuteration of 3-Chloropyridine

A plausible method for the deuteration of 3-chloropyridine is through a metal-catalyzed H-D exchange reaction.

Materials:

-

3-Chloropyridine

-

Deuterium Oxide (D₂O)

-

Palladium on Carbon (Pd/C) catalyst (e.g., 10%)

-

Inert solvent (e.g., dioxane-d₈)

-

High-pressure reaction vessel (autoclave)

Procedure:

-

In a high-pressure reaction vessel, combine 3-chloropyridine, D₂O (as the deuterium source), and a catalytic amount of Pd/C.

-

Seal the vessel and purge with an inert gas (e.g., argon).

-

Heat the mixture to an elevated temperature (e.g., 150-200 °C) for an extended period (e.g., 24-48 hours). The reaction is performed under pressure.

-

After cooling to room temperature, carefully vent the vessel.

-

Extract the product with a suitable organic solvent (e.g., diethyl ether).

-

Dry the organic layer over anhydrous MgSO₄, filter, and remove the solvent.

-

Analyze the product for isotopic purity using mass spectrometry and NMR. Further purification may be achieved by distillation if necessary.

Section 4: Visualizations

Synthesis Pathway of 3-Chloropyridine

Caption: Synthesis of 3-Chloropyridine via the Sandmeyer reaction.

Experimental Workflow for Deuteration and Analysis

Caption: Workflow for the synthesis and analysis of this compound.

Spectroscopic and Spectrometric Characterization of 3-Chloropyridine-d4: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the expected Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) data for 3-Chloropyridine-d4. Due to the limited availability of direct experimental data for this specific isotopologue, this guide presents predicted data based on the analysis of its non-deuterated analog, 3-chloropyridine, and established spectroscopic principles. Detailed experimental protocols for data acquisition are also provided to facilitate empirical validation.

Predicted Spectroscopic and Spectrometric Data

The following tables summarize the predicted NMR and mass spectrometry data for this compound. These predictions are foundational for the structural verification and isotopic purity assessment of this compound.

Table 1: Predicted ¹H NMR Spectral Data for this compound

| Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| No significant peaks expected | - | - | Aromatic C-H |

| (Residual peaks may be observed) |

Note: In a fully deuterated this compound sample, no proton signals corresponding to the pyridine ring should be observed. The presence of any signals in the aromatic region would indicate incomplete deuteration.

Table 2: Predicted ¹³C NMR Spectral Data for this compound

| Predicted Chemical Shift (δ, ppm) | Assignment (C-D) |

| ~148-150 | C2, C6 |

| ~138 | C4 |

| ~130 | C3 |

| ~123 | C5 |

Note: The chemical shifts for the deuterated carbons are expected to be very similar to those of the corresponding protons in the non-deuterated compound. However, the signals may exhibit broadening or splitting due to carbon-deuterium coupling.

Table 3: Predicted Mass Spectrometry Data for this compound

| Parameter | Predicted Value |

| Molecular Formula | C₅D₄ClN |

| Molecular Weight | 117.57 g/mol |

| Exact Mass | 117.0280 Da |

| Predicted M+ Peak (m/z) | 117 |

| Predicted M+2 Peak (m/z) | 119 |

Note: The presence of chlorine will result in a characteristic M+2 isotopic peak with an intensity of approximately one-third of the molecular ion peak. The molecular weight is calculated based on the atomic weights of the constituent isotopes (¹²C, ²D, ³⁵Cl, ¹⁴N).

Experimental Protocols

The following are detailed methodologies for the key experiments required to acquire the spectral data for this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Instrumentation: A high-resolution NMR spectrometer (e.g., 400 MHz or higher) equipped with a probe capable of detecting ¹H and ¹³C nuclei.

Sample Preparation:

-

Accurately weigh approximately 5-10 mg of this compound for ¹H NMR and 20-50 mg for ¹³C NMR.

-

Dissolve the sample in a suitable deuterated solvent (e.g., chloroform-d, acetone-d6) to a volume of approximately 0.6-0.7 mL in a clean, dry NMR tube.

-

Ensure the solution is homogeneous. If necessary, gently vortex or sonicate the sample to aid dissolution.

Data Acquisition for ¹H NMR:

-

Insert the sample into the NMR spectrometer.

-

Lock the spectrometer on the deuterium signal of the solvent.

-

Shim the magnetic field to achieve optimal homogeneity.

-

Acquire the ¹H NMR spectrum using standard acquisition parameters. A sufficient number of scans should be averaged to achieve an adequate signal-to-noise ratio, especially if looking for low-level residual proton signals.

Data Acquisition for ¹³C NMR:

-

Tune the probe to the ¹³C frequency.

-

Acquire the ¹³C NMR spectrum using a standard pulse program with proton decoupling.

-

A sufficient number of scans and an appropriate relaxation delay should be used to obtain a high-quality spectrum.

Mass Spectrometry (MS)

Instrumentation: A mass spectrometer, such as a Gas Chromatography-Mass Spectrometer (GC-MS) with an Electron Ionization (EI) source, is suitable for this volatile compound.

Sample Preparation (GC-MS with EI):

-

Prepare a dilute solution of this compound in a volatile organic solvent (e.g., dichloromethane or methanol).

-

Inject a small volume (e.g., 1 µL) of the solution into the GC inlet.

Data Acquisition:

-

The sample is vaporized and separated by the gas chromatograph.

-

The separated compound enters the ion source of the mass spectrometer.

-

In the EI source, molecules are ionized by a high-energy electron beam (typically 70 eV), leading to the formation of a molecular ion and fragment ions.

-

The ions are accelerated and separated by the mass analyzer based on their mass-to-charge ratio (m/z).

-

A detector records the abundance of each ion, generating a mass spectrum.

Visualization of Analytical Workflow

The following diagram illustrates the logical workflow for the spectroscopic and spectrometric analysis of this compound.

Caption: Logical workflow for the analysis of this compound.

Methodological & Application

Application Note: High-Throughput Analysis of 3-Chloropyridine in Plasma using a Validated LC-MS/MS Method with 3-Chloropyridine-d4 as an Internal Standard

APN-0012

Abstract

This application note describes a robust and sensitive liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantification of 3-Chloropyridine in human plasma. The method utilizes 3-Chloropyridine-d4 as a stable isotope-labeled internal standard (SIL-IS) to ensure high accuracy and precision by correcting for matrix effects and variability in sample processing.[1] A simple protein precipitation protocol is employed for sample preparation, allowing for a high-throughput workflow suitable for clinical and toxicological research. The method was validated according to industry-standard guidelines and demonstrated excellent linearity, accuracy, precision, and stability.

Introduction

3-Chloropyridine is a halogenated aromatic amine that serves as a key intermediate in the synthesis of various pharmaceuticals and agrochemicals. Due to its potential for human exposure, a sensitive and reliable analytical method is crucial for monitoring its levels in biological matrices. LC-MS/MS offers unparalleled sensitivity and selectivity for the quantification of small molecules in complex samples.[2] The use of a stable isotope-labeled internal standard, such as this compound, is the gold standard for quantitative LC-MS/MS analysis as it effectively compensates for variations in sample extraction, matrix effects, and instrument response.[1][3] This application note provides a detailed protocol for a validated LC-MS/MS method for the determination of 3-Chloropyridine in human plasma.

Experimental

Materials and Reagents

-

3-Chloropyridine (≥99% purity)

-

This compound (isotopic purity ≥98%)[1]

-

Acetonitrile (LC-MS grade)

-

Methanol (LC-MS grade)

-

Formic acid (LC-MS grade)

-

Human plasma (K2-EDTA)

-

Deionized water (18.2 MΩ·cm)

Instrumentation

-

Liquid Chromatograph: Shimadzu Nexera X2 or equivalent

-

Mass Spectrometer: SCIEX Triple Quad™ 5500 or equivalent equipped with an electrospray ionization (ESI) source

LC-MS/MS Conditions

Table 1: Chromatographic Conditions

| Parameter | Condition |

| Column | C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm) |

| Mobile Phase A | 0.1% Formic acid in Water |

| Mobile Phase B | 0.1% Formic acid in Acetonitrile |

| Gradient | 5% B to 95% B in 3.0 min, hold for 1.0 min, re-equilibrate for 1.0 min |

| Flow Rate | 0.4 mL/min |

| Column Temperature | 40 °C |

| Injection Volume | 5 µL |

Table 2: Mass Spectrometric Conditions

| Parameter | Condition |

| Ionization Mode | Electrospray Ionization (ESI), Positive |

| Ion Source Gas 1 | 50 psi |

| Ion Source Gas 2 | 55 psi |

| Curtain Gas | 35 psi |

| Temperature | 550 °C |

| IonSpray Voltage | 5500 V |

| MRM Transitions | See Table 3 |

Table 3: MRM Transitions and Compound Parameters

| Compound | Q1 (m/z) | Q3 (m/z) | DP (V) | EP (V) | CE (V) | CXP (V) |

| 3-Chloropyridine | 114.0 | 78.0 | 45 | 10 | 25 | 8 |

| This compound (IS) | 118.0 | 82.0 | 45 | 10 | 25 | 8 |

DP = Declustering Potential, EP = Entrance Potential, CE = Collision Energy, CXP = Collision Cell Exit Potential

Protocols

Preparation of Stock and Working Solutions

-

Primary Stock Solutions (1 mg/mL): Accurately weigh approximately 10 mg of 3-Chloropyridine and this compound into separate 10 mL volumetric flasks. Dissolve and dilute to volume with methanol.

-

Working Standard Solutions: Prepare serial dilutions of the 3-Chloropyridine primary stock solution with 50:50 (v/v) methanol:water to create a series of working standard solutions for calibration curve and quality control samples.

-

Internal Standard (IS) Working Solution (100 ng/mL): Dilute the this compound primary stock solution with 50:50 (v/v) methanol:water.

Sample Preparation (Protein Precipitation)

-

To 50 µL of plasma sample (calibrator, quality control, or unknown) in a 1.5 mL microcentrifuge tube, add 10 µL of the 100 ng/mL IS working solution.

-

Add 150 µL of acetonitrile to precipitate proteins.

-

Vortex for 30 seconds.

-

Centrifuge at 13,000 rpm for 10 minutes.

-

Transfer 100 µL of the supernatant to a 96-well plate or autosampler vial.

-

Inject 5 µL into the LC-MS/MS system.

Method Validation

The method was validated for linearity, accuracy, precision, selectivity, matrix effect, and stability according to established bioanalytical method validation guidelines.

Linearity

The calibration curve was linear over the concentration range of 1 to 1000 ng/mL. The coefficient of determination (r²) was consistently >0.99.

Table 4: Calibration Curve Summary

| Analyte | Concentration Range (ng/mL) | Regression Equation | r² |

| 3-Chloropyridine | 1 - 1000 | y = 0.015x + 0.002 | >0.995 |

Accuracy and Precision

The intra- and inter-day accuracy and precision were evaluated at four quality control (QC) levels: Lower Limit of Quantification (LLOQ), Low QC, Mid QC, and High QC.

Table 5: Intra-day and Inter-day Accuracy and Precision

| QC Level | Nominal Conc. (ng/mL) | Intra-day Precision (%CV) | Intra-day Accuracy (%Bias) | Inter-day Precision (%CV) | Inter-day Accuracy (%Bias) |

| LLOQ | 1 | 6.8 | 3.5 | 8.2 | 5.1 |

| Low QC | 3 | 5.1 | -2.3 | 6.5 | -1.8 |

| Mid QC | 100 | 3.9 | 1.7 | 4.8 | 2.3 |

| High QC | 800 | 3.2 | -0.8 | 4.1 | -0.5 |

Stability

The stability of 3-Chloropyridine in human plasma was assessed under various conditions. The results indicate that the analyte is stable under the tested conditions.

Table 6: Stability Summary

| Stability Condition | Duration | Temperature | Stability (% of Nominal) |

| Freeze-Thaw (3 cycles) | 3 days | -80 °C | 95.2 |

| Short-Term (Bench-top) | 6 hours | Room Temp. | 97.1 |

| Long-Term | 30 days | -80 °C | 94.8 |

| Post-Preparative (Autosampler) | 24 hours | 4 °C | 98.5 |

Visualizations

Caption: Experimental workflow for the analysis of 3-Chloropyridine in plasma.

Caption: Logical flow for the LC-MS/MS method development and validation.

Caption: Hypothetical signaling pathway involving 3-Chloropyridine.

Conclusion

This application note details a rapid, sensitive, and robust LC-MS/MS method for the quantification of 3-Chloropyridine in human plasma. The use of a deuterated internal standard, this compound, ensures the reliability of the results. The simple protein precipitation sample preparation protocol and short chromatographic run time make this method suitable for high-throughput analysis in various research and development settings. The method has been thoroughly validated and meets the stringent requirements for bioanalytical assays.

References

Application Note: Quantitative Analysis of Nicotine in Human Plasma using 3-Chloropyridine-d4 by LC-MS/MS

Audience: Researchers, scientists, and drug development professionals.

Introduction

Nicotine is the primary psychoactive alkaloid in tobacco and is a major biomarker for tobacco use and exposure.[1] Accurate and reliable quantification of nicotine in biological matrices is crucial for clinical and toxicological research, pharmacokinetic studies, and monitoring of nicotine replacement therapies.[2][3][4] This application note describes a robust and sensitive method for the quantitative analysis of nicotine in human plasma using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) with 3-Chloropyridine-d4 as an internal standard (IS). The use of a stable isotope-labeled internal standard is critical for correcting analytical variability.[5]

Principle